molecular formula C13H18BNO6S B2357996 2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2377610-64-3

2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2357996
CAS No.: 2377610-64-3
M. Wt: 327.16
InChI Key: RIPQAPWOYWMYDO-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

Crystal System and Unit Cell Parameters

Single-crystal X-ray diffraction studies of 2-(4-methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reveal a triclinic crystal system with space group P1. The unit cell dimensions are characterized by lattice parameters a = 7.7366(2) Å, b = 7.9480(2) Å, c = 12.6539(5) Å, and angles α = 90.0655(11)°, β = 100.3204(11)°, γ = 104.0633(12)°, with a cell volume of 741.75(4) ų. The dioxaborolane ring adopts a near-planar conformation, with root-mean-square (r.m.s.) deviations of 0.0113 Å from planarity, consistent with related boronic esters.

Molecular Geometry and Dihedral Angles

The boronic ester moiety exhibits distinct torsional effects due to steric and electronic interactions. The nitro group (-NO₂) and methanesulfonyl (-SO₂CH₃) substituents on the phenyl ring introduce steric hindrance, resulting in dihedral angles of 84.60(9)° and 88.55(9)° between the dioxaborolane ring and the substituted phenyl groups. The B–O bond lengths within the dioxaborolane ring measure 1.376(3) Å and 1.382(3) Å, typical for sp²-hybridized boron centers.

Table 1: Selected Bond Lengths and Angles
Parameter Value (Å or °)
B–O (dioxaborolane) 1.376(3)–1.382(3)
C–N (nitro group) 1.467(4)
S–O (sulfonyl group) 1.432(2)–1.445(2)
Dihedral angle (B-ring/Nitro) 84.60(9)

Intermolecular Interactions

The crystal packing is stabilized by weak C–H···O hydrogen bonds involving the sulfonyl oxygen atoms and aromatic protons, forming edge-fused R₂²(20) and R₄⁴(22) ring motifs parallel to the (20-2) plane. These interactions contribute to the compound’s thermal stability, as evidenced by a melting point exceeding 417 K.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylsulfonyl-2-nitrophenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO6S/c1-12(2)13(3,4)21-14(20-12)10-7-6-9(22(5,18)19)8-11(10)15(16)17/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPQAPWOYWMYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the boron-containing compounds that have garnered attention due to their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be represented as follows:

  • Molecular Formula : C12H16BNO5S
  • Molecular Weight : 293.14 g/mol
  • CAS Number : [insert CAS number]

The compound features a dioxaborolane ring, which is known for its stability and reactivity in various chemical environments. The presence of the methanesulfonyl and nitrophenyl groups enhances its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with a boron atom often exhibit antimicrobial properties. A study investigating various boron-containing compounds found that derivatives similar to 2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent studies have highlighted the anticancer properties of boron-containing compounds. Specifically, 2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been evaluated in vitro for its ability to inhibit cell proliferation in various cancer cell lines. The compound demonstrated IC50 values in the micromolar range against breast cancer and leukemia cell lines .

The proposed mechanism of action for the anticancer effects involves the induction of apoptosis through the activation of caspase pathways. Additionally, the compound may interfere with DNA synthesis and repair mechanisms due to its structural similarity to nucleobases .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antimicrobial activity .

Case Study 2: Cancer Cell Line Testing

A detailed study was performed using MCF-7 (breast cancer) and K562 (leukemia) cell lines. The compound was administered at varying concentrations over 48 hours. Flow cytometry analysis revealed that treatment with 2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane resulted in a significant increase in apoptotic cells compared to control groups .

Table 1: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)
AntimicrobialE. coli32
AnticancerMCF-715
AnticancerK56220

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObserved Efficacy
Boron-containing dioxaborolane derivativesAntimicrobialHigh
Nitrophenyl-substituted variantsAnticancerModerate

Scientific Research Applications

Organic Synthesis

Versatile Reagent : This compound is utilized as a reagent in organic chemistry for synthesizing complex molecules. Its unique structure allows for the formation of carbon-carbon bonds and facilitates various coupling reactions. Researchers leverage its properties to create targeted compounds efficiently.

Case Study : In a study focused on synthesizing novel organic compounds, researchers used this dioxaborolane derivative to enhance reaction yields in Suzuki-Miyaura coupling reactions. The results indicated improved efficiency compared to traditional reagents, demonstrating its utility in organic synthesis.

Drug Development

Pharmaceutical Applications : The compound plays a significant role in pharmaceutical research, particularly in developing new drug candidates. Its ability to modify biological molecules makes it valuable for creating therapeutics aimed at treating diseases such as cancer.

Case Study : A research team investigated the compound's potential as an anticancer agent. They found that it exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests its promise as a lead compound for further drug development.

Material Science

Advanced Materials Development : In material science, 2-(4-Methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the fabrication of advanced materials such as polymers and nanomaterials. Its incorporation enhances the mechanical and thermal properties of these materials.

Research Findings : Studies have shown that polymers synthesized with this compound exhibit improved tensile strength and thermal stability compared to those without it. This enhancement makes them suitable for high-performance applications in industries like aerospace and electronics.

Environmental Monitoring

Pollutant Detection : The compound is also applied in environmental science for detecting pollutants. Its chemical properties allow it to interact with various environmental contaminants, enabling researchers to monitor and analyze their presence in ecosystems.

Case Study : In an environmental study, researchers utilized this dioxaborolane derivative to develop sensors capable of detecting trace levels of heavy metals in water samples. The sensors demonstrated high sensitivity and specificity, showcasing the compound's potential in environmental monitoring applications.

Summary Table of Applications

Application AreaDescriptionKey Findings
Organic SynthesisUsed as a reagent for synthesizing complex organic moleculesImproved yields in Suzuki-Miyaura coupling reactions
Drug DevelopmentValuable for creating new drug candidatesSelective cytotoxicity against cancer cell lines
Material ScienceEnhances properties of polymers and nanomaterialsIncreased tensile strength and thermal stability
Environmental MonitoringUtilized for detecting pollutants in various ecosystemsHigh sensitivity sensors for trace heavy metal detection

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: C₁₃H₁₈BNO₅S (inferred from analogs in ).
  • Functional Groups : Methanesulfonyl (electron-withdrawing), nitro (electron-withdrawing).
  • Applications: Potential use in medicinal chemistry due to sulfonyl and nitro groups, which are common in enzyme inhibitors and anticancer agents .

Comparison with Structurally Similar Compounds

Functional Group Variations on the Phenyl Ring

The following table compares substituents and their impact on physicochemical properties:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
2-(4-Methanesulfonyl-2-nitrophenyl)-1,3,2-dioxaborolane 4-Ms, 2-NO₂ ~297.1 g/mol* High reactivity in coupling; potential drug lead
2-(3-Methanesulfonylphenyl)-1,3,2-dioxaborolane 3-Ms 266.1 g/mol Intermediate for boron-containing pharmaceuticals
2-(2-Methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-CH₃, 5-NO₂ 263.1 g/mol Lower steric hindrance; used in polymer synthesis
2-(4-Fluoro-3-nitrophenyl)-1,3,2-dioxaborolane 4-F, 3-NO₂ 267.1 g/mol Enhanced solubility in polar solvents
2-(4-Methoxy-3-nitrophenyl)-1,3,2-dioxaborolane 4-OCH₃, 3-NO₂ 279.1 g/mol Electron-donating OCH₃ stabilizes boronate

*Calculated based on analogs.

Key Observations :

  • Electron-withdrawing groups (Ms, NO₂) increase electrophilicity of the boron atom, enhancing reactivity in cross-coupling reactions .
  • Methoxy groups improve solubility but reduce electrophilicity due to electron-donating effects .
  • Steric effects from ortho-substituents (e.g., 2-NO₂ in the target compound) may slow reaction kinetics but improve selectivity .

Physicochemical and Spectroscopic Data

  • NMR Profiles: The methoxy-substituted analog () shows aromatic protons at δ 7.75 (d, J = 8.7 Hz) and δ 6.89 (d, J = 8.7 Hz), confirming para-substitution. The target compound’s Ms and NO₂ groups would deshield adjacent protons, likely appearing downfield (δ >8.0) .
  • Stability : Sulfonyl groups enhance hydrolytic stability compared to esters (e.g., ’s bromomethyl analog).

Preparation Methods

Boronic Esterification via Directed Metalation

A principal route involves the boronic esterification of a pre-functionalized aromatic precursor. The target compound’s structure necessitates sequential introduction of methanesulfonyl and nitro groups prior to boron incorporation. Key steps include:

  • Sulfonylation of 2-Nitrophenyl Derivatives :
    Methanesulfonyl chloride is reacted with 2-nitrophenol under basic conditions (e.g., pyridine or triethylamine) to yield 4-methanesulfonyl-2-nitrophenol. This intermediate is critical for subsequent borylation.

  • Borylation via Miyaura Coupling :
    The sulfonylated nitroarene undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂) or its tetramethyl variant. Catalytic systems such as Pd(dppf)Cl₂ in dimethylacetamide (DMA) at 80–100°C facilitate this transformation.

Representative Reaction Conditions :

Step Reagent/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 MeSO₂Cl, Et₃N DCM 0–25 4 85–90
2 B₂pin₂, Pd(dppf)Cl₂ DMA 80 12 70–75

Nitration Post-Functionalization Strategies

Optimization of Reaction Parameters

Solvent and Catalytic System Screening

Comparative studies highlight the superiority of polar aprotic solvents (e.g., DMA, DMF) over ethers or hydrocarbons in minimizing boron leaching and improving catalyst turnover. Pd-based catalysts with bulky phosphine ligands (e.g., XPhos) enhance selectivity for sterically hindered aryl substrates.

Protecting Group Strategies

Temporary protection of the boronic ester moiety during nitration/sulfonylation is achieved using:

  • Trimethylsilyl Chloride : Forms acid-labile silyl ethers, removable via aqueous workup.
  • Diethanolamine Complexation : Stabilizes boron against electrophilic attack without requiring harsh deprotection.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 8.12 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.8 Hz, 1H, Ar-H), 3.21 (s, 3H, SO₂Me), 1.35 (s, 12H, Bpin-CH₃).
  • FT-IR : Peaks at 1352 cm⁻¹ (S=O asym), 1530 cm⁻¹ (NO₂ asym), and 1145 cm⁻¹ (B-O).

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water gradient) confirm ≥97% purity, with residual palladium <10 ppm via ICP-MS.

Applications in Pharmaceutical Synthesis

This boronic ester serves as a key intermediate in Suzuki-Miyaura couplings for:

  • Anticancer Agents : Synthesis of tyrosine kinase inhibitors targeting EGFR mutations.
  • Antiviral Compounds : Construction of SARS-CoV-2 main protease inhibitors via fragment-based design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-methanesulfonyl-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling precursors. Key steps include:

  • Borylation : Reacting 4-methanesulfonyl-2-nitrobenzene derivatives with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous DMF at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Characterization : Confirmation via 1^1H/13^{13}C NMR (methanesulfonyl proton at δ 3.1–3.3 ppm; aromatic nitro signals at δ 8.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How does the electronic influence of the methanesulfonyl and nitro groups affect this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The nitro (-NO₂) and methanesulfonyl (-SO₂Me) groups are strong electron-withdrawing groups (EWGs), which:

  • Reduce electron density on the boronate ring, enhancing oxidative stability but slowing transmetalation in Suzuki couplings.
  • Optimization : Use polar aprotic solvents (DMSO, DMF) and elevated temperatures (80–120°C) to activate the boronate. Additives like K₂CO₃ or CsF improve coupling efficiency with electron-rich aryl halides .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 11^{11}B NMR (δ 28–32 ppm confirms boronate structure), 1^1H NMR (integration ratios for methyl groups at δ 1.3 ppm), and 19^{19}F NMR (if fluorinated analogs are synthesized).
  • X-ray crystallography : Resolves steric effects from tetramethyl dioxaborolane and nitro/methanesulfonyl substituents (e.g., bond angles and dihedral angles) .
  • FT-IR : Peaks at 1350 cm⁻¹ (B-O) and 1530 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

  • Theoretical alignment : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electronic environments and predict NMR chemical shifts. Compare with experimental data to identify discrepancies .
  • Dynamic effects : Consider rotational barriers of the methanesulfonyl group, which may cause splitting in NMR but not in static X-ray structures. Variable-temperature NMR (VT-NMR) can probe conformational mobility .

Q. What experimental designs are recommended to assess hydrolytic stability of this boronate ester?

  • Methodological Answer :

  • Kinetic studies : Monitor degradation in buffered solutions (pH 2–12) via HPLC at 25–60°C. Use pseudo-first-order kinetics to calculate half-life (t1/2t_{1/2}).
  • Structural insights : Hydrolysis products (e.g., boronic acid) are identified via LC-MS. The nitro group’s electron-withdrawing effect stabilizes the boronate against hydrolysis compared to non-EWG analogs .

Q. How can this compound be leveraged in medicinal chemistry for kinase inhibitor development?

  • Methodological Answer :

  • Proteomics applications : The boronate acts as a warhead in covalent inhibitors targeting ATP-binding pockets (e.g., tyrosine kinases).
  • Bioisosteric replacement : Replace labile boronate with stable moieties (e.g., trifluoromethyl) using structure-activity relationship (SAR) studies.
  • In vitro assays : Test inhibitory potency (IC₅₀) in kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. What advanced analytical methods characterize its electronic properties for materials science applications?

  • Methodological Answer :

  • Cyclic voltammetry (CV) : Measure redox potentials (e.g., E1/2E_{1/2} for boronate oxidation) in acetonitrile with 0.1 M TBAPF₆.
  • DFT calculations : Map HOMO/LUMO energies to predict charge transport in organic semiconductors. The nitro group lowers LUMO (-3.2 eV), enhancing electron-accepting capacity .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (PSA < 140 Ų) for blood-brain barrier penetration.
  • Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with serum albumin (binding affinity < -8 kcal/mol) .

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